N-(4-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

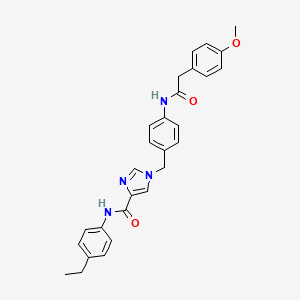

The compound N-(4-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring an imidazole core substituted with a carboxamide group at position 2. Key structural elements include:

- Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.

- Benzyl group: Attached to the imidazole’s nitrogen (N1) via a methylene bridge, further substituted with a 2-(4-methoxyphenyl)acetamido moiety.

- Carboxamide side chain: Linked to the imidazole’s C4, terminating in a 4-ethylphenyl group.

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-3-20-4-10-24(11-5-20)31-28(34)26-18-32(19-29-26)17-22-6-12-23(13-7-22)30-27(33)16-21-8-14-25(35-2)15-9-21/h4-15,18-19H,3,16-17H2,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANPHUFTYYYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure comprises an imidazole ring, a carboxamide group, and various aromatic substituents. The synthesis typically involves multiple steps, including:

- Formation of Acetamido Intermediate : Acylation of 3,4-dimethoxyphenylamine with acetic anhydride.

- Benzylation : Reaction with a suitable benzyl halide in the presence of a base.

- Imidazole Formation : Cyclization with an imidazole derivative.

- Final Coupling : Coupling the imidazole intermediate with 4-ethylphenyl isocyanate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.

- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Cytotoxicity Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxic effects .

- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the phenyl rings enhance antitumor activity, emphasizing the importance of electron-donating groups .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects:

- Mechanistic Studies : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

- Case Studies : In vivo models have demonstrated reduced inflammation markers when treated with similar imidazole derivatives .

Data Table: Biological Activity Overview

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Enzyme inhibition, receptor modulation | |

| Anti-inflammatory | Inhibition of cytokines and COX | |

| Antimicrobial | Potential activity against bacterial strains |

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated a related compound's efficacy against human cancer cell lines, showing significant growth inhibition compared to standard treatments like doxorubicin .

- Inflammation Models : Research involving animal models indicated that treatment with imidazole derivatives resulted in decreased levels of inflammatory mediators, supporting their use as anti-inflammatory agents .

- SAR Analysis : Detailed SAR studies have revealed that specific substitutions on the phenyl rings significantly enhance biological activity, guiding future synthetic modifications for improved efficacy .

Comparison with Similar Compounds

Research Implications and Limitations

- Knowledge Gaps: No data on crystallography (e.g., SHELX-refined structures) or biological assays (e.g., IC50 values) are available for the target compound, limiting direct comparisons .

- Future Directions : Computational modeling (e.g., docking studies) could predict target engagement, while synthetic optimization might improve yield and bioavailability.

Q & A

Q. What are the key considerations in designing a synthetic pathway for this compound?

Answer: The synthesis of this compound involves multi-step reactions, including condensation, amide coupling, and functional group protection/deprotection. Critical factors include:

- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane is preferred for purification .

- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization and in situ NMR tracking to confirm intermediate formation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, imidazole protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 468.557 for [M+H]⁺) to verify molecular formula (C₂₈H₂₈N₄O₃) .

- X-ray Crystallography : SHELXL refinement for 3D conformation analysis, particularly to resolve ambiguities in imidazole ring planarity .

Q. How is preliminary biological screening conducted for this compound?

Answer:

- In Vitro Assays :

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to validate specificity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Answer:

- Catalyst Screening : Raney nickel over Pd/C for hydrogenation steps to avoid dehalogenation byproducts (e.g., yields improved from 65% to 92% in analogous syntheses) .

- Temperature Gradients : Stepwise heating (e.g., 45°C for cyclization vs. 25°C for coupling) to suppress side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for imidazole ring closure) while maintaining >85% yield .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on π-π stacking between the methoxyphenyl group and hydrophobic pockets .

- QSAR Modeling : Use of Hammett constants to correlate electron-withdrawing/donating substituents (e.g., methoxy vs. chloro) with bioactivity .

- MD Simulations : GROMACS for stability analysis of ligand-target complexes (≥100 ns trajectories) to assess dynamic interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Answer:

- Assay Standardization :

- Consistent Cell Lines : Use authenticated cells (e.g., ATCC-certified) to minimize variability .

- Dose-Response Curves : Triplicate experiments with Hill slope analysis to confirm reproducibility .

- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., hydrolysis of the acetamido group under acidic conditions) .

- Crystallographic Validation : Compare ligand-bound vs. apo structures to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.